![molecular formula C14H9N3O6 B15077680 2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene CAS No. 65200-02-4](/img/structure/B15077680.png)
2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene is an organic compound with the molecular formula C14H9N3O6 and a molecular weight of 315.238 g/mol . This compound is characterized by the presence of nitro groups and a phenyl ring, making it a member of the nitroaromatic family. It is primarily used in scientific research and has various applications in chemistry and industry.
Preparation Methods
The synthesis of 2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene typically involves the nitration of 1-[(E)-2-(3-nitrophenyl)ethenyl]benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control to meet the standards required for commercial use.
Chemical Reactions Analysis
2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to attack by nucleophiles.
Scientific Research Applications
2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving the interaction of nitroaromatic compounds with biological systems, including their potential effects on cellular processes.
Medicine: Research into the pharmacological properties of nitroaromatic compounds includes investigations into their potential as therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene involves its interaction with various molecular targets and pathways. The nitro groups play a crucial role in its reactivity, influencing its ability to participate in redox reactions and interact with nucleophiles. The compound’s effects on biological systems are often mediated through its ability to generate reactive intermediates, which can interact with cellular components and alter their function .
Comparison with Similar Compounds
2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene can be compared with other nitroaromatic compounds, such as:
2,4-dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-dinitrotoluene: Used in the production of explosives and as an intermediate in chemical synthesis.
2,4,6-trinitrotoluene (TNT): A well-known explosive compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other nitroaromatic compounds .
Properties
CAS No. |
65200-02-4 |
|---|---|
Molecular Formula |
C14H9N3O6 |
Molecular Weight |
315.24 g/mol |
IUPAC Name |
2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9N3O6/c18-15(19)12-3-1-2-10(8-12)4-5-11-6-7-13(16(20)21)9-14(11)17(22)23/h1-9H/b5-4+ |
InChI Key |
OUXDWRIVHNBVLH-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-Allyl-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077600.png)
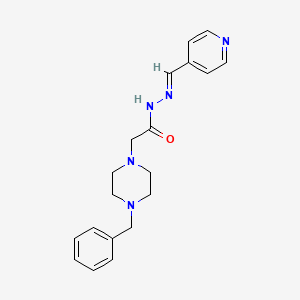
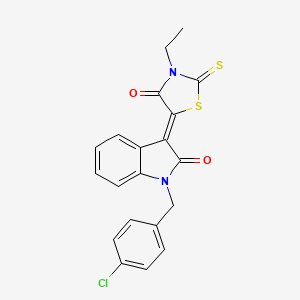

![ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077622.png)
![Methyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B15077631.png)
![ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B15077637.png)

![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B15077658.png)
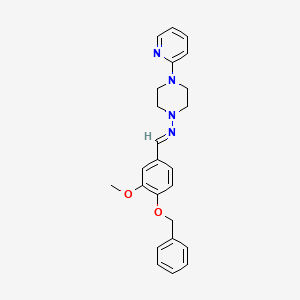
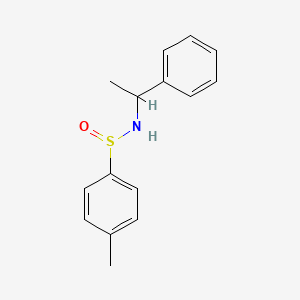
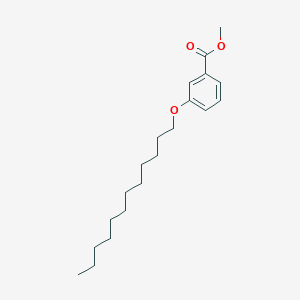
![3-methyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077677.png)
![2-[[2-(2-Bromopropanoylamino)acetyl]amino]acetic acid](/img/structure/B15077685.png)
